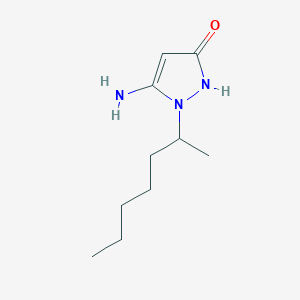![molecular formula C22H16ClN3O5S B14992272 5-chloro-2-(ethylsulfonyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B14992272.png)
5-chloro-2-(ethylsulfonyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the benzoyl group, chlorination, and sulfonylation. Each step requires specific reagents and conditions, such as:
Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Benzoylation: Introduction of the benzoyl group using benzoyl chloride in the presence of a base like pyridine.
Chlorination: Chlorination of the pyrimidine ring using reagents like thionyl chloride.
Sulfonylation: Introduction of the ethanesulfonyl group using ethanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce an amine group.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzoyl-1-benzofuran-3-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
- N-(2-Benzoyl-1-benzofuran-3-yl)-5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxamide
Uniqueness
N-(2-BENZOYL-1-BENZOFURAN-3-YL)-5-CHLORO-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the ethanesulfonyl group, in particular, may influence its solubility, stability, and interactions with molecular targets.
Properties
Molecular Formula |
C22H16ClN3O5S |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-5-chloro-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H16ClN3O5S/c1-2-32(29,30)22-24-12-15(23)18(26-22)21(28)25-17-14-10-6-7-11-16(14)31-20(17)19(27)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,25,28) |
InChI Key |
UFHNLIHBCQGYRC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [5-(benzylamino)-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B14992193.png)
![1-(4-fluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B14992197.png)
![6-(4-chlorophenyl)-N-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992200.png)
![N-(2-methoxybenzyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14992204.png)

![N-[2-(4-Chlorophenyl)ethyl]-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B14992222.png)
![N-[2-(5-{[(4-chlorophenoxy)acetyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B14992225.png)
![6-chloro-9-[2-(2-methoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14992229.png)

![N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B14992240.png)
![2-({6-amino-9-[2-(2-methylphenoxy)ethyl]-9H-purin-8-yl}sulfanyl)propanoic acid](/img/structure/B14992258.png)
![3-methoxy-7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B14992259.png)
![3-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14992261.png)
![N,N-dimethyl-N'-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]propane-1,3-diamine](/img/structure/B14992283.png)
